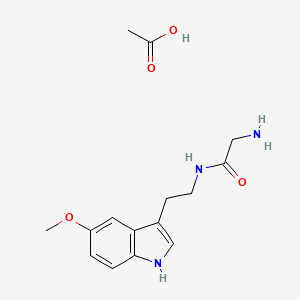
Glycyl-5-methoxytryptamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-5-methoxytryptamine acetate is a compound that combines the properties of glycine and 5-methoxytryptamine The latter is a derivative of tryptamine, which is a naturally occurring compound in the human body
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-5-methoxytryptamine acetate typically involves the reaction of glycine with 5-methoxytryptamine. The process can be carried out in a solvent such as dichloromethane, with acetic anhydride as the acetylating agent. The reaction is usually catalyzed by 4-dimethylaminopyridine (4-DMAP) and carried out at a temperature range of 5-10°C .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The raw materials, glycine and 5-methoxytryptamine, are readily available and relatively inexpensive, making the production process cost-effective. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-5-methoxytryptamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: The major product is 5-methoxyindole-3-acetic acid.
Reduction: The major product is 5-methoxytryptamine.
Substitution: The major product is 5-methoxytryptamine derivatives with various substituents.
Aplicaciones Científicas De Investigación
Glycyl-5-methoxytryptamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmission and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, depression, and other neurological conditions.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Glycyl-5-methoxytryptamine acetate involves its interaction with melatonin receptors in the brain. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits the cAMP signal transduction pathway. This leads to various physiological effects, including the regulation of sleep-wake cycles and mood stabilization .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-5-methoxytryptamine:
5-methoxytryptamine: A precursor to melatonin with similar biological activities.
N-acetyl-5-hydroxytryptamine: Another derivative of tryptamine with comparable effects on the circadian rhythm
Uniqueness
Glycyl-5-methoxytryptamine acetate is unique due to its combination of glycine and 5-methoxytryptamine, which may enhance its biological activity and therapeutic potential compared to other similar compounds.
Propiedades
Número CAS |
5257-28-3 |
|---|---|
Fórmula molecular |
C15H21N3O4 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
acetic acid;2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H17N3O2.C2H4O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;1-2(3)4/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H3,(H,3,4) |
Clave InChI |
ZVEUEADHKFLNSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



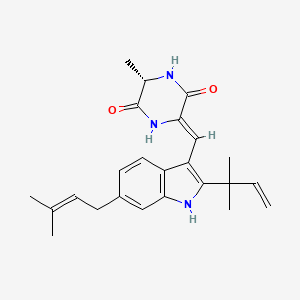
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
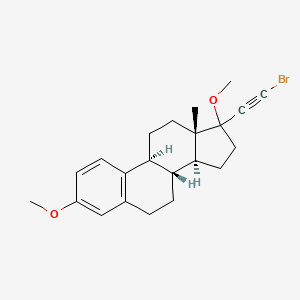
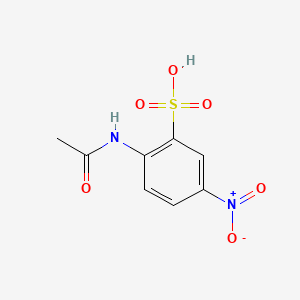
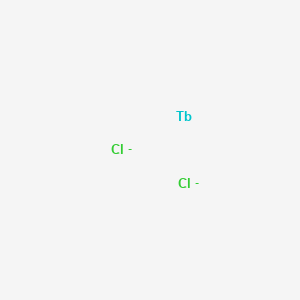
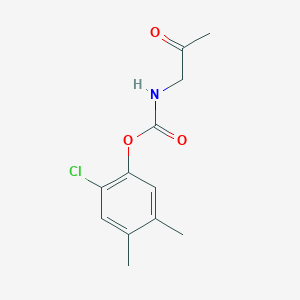
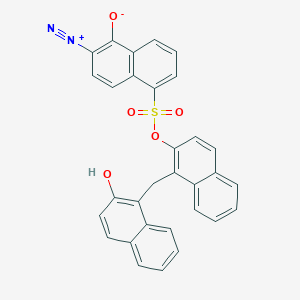
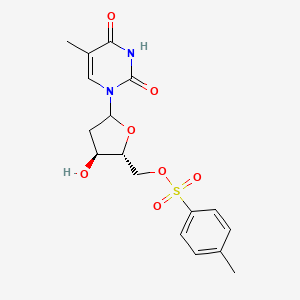
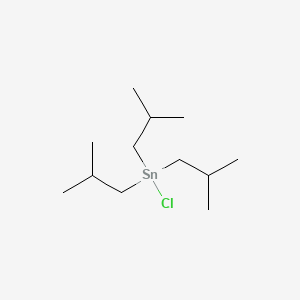
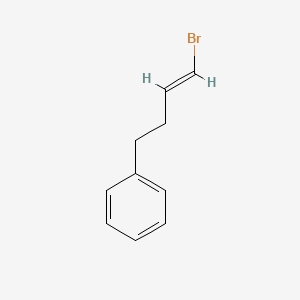
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
